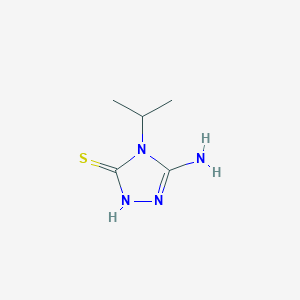

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The 1,2,4-triazole ring is a significant pharmacophore in medicinal chemistry due to its ability to interact with various biological targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization . One common method involves the reaction of potassium salt dithiocarbazinate with hydrazine hydrate in water, which is then refluxed to yield the desired triazole compound . The reaction conditions often include heating and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for 1,2,4-triazole derivatives often involve multi-step synthetic routes that are optimized for yield and purity . These methods may include the use of catalysts and controlled reaction environments to ensure the efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Complexation: The compound can form coordination complexes with metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives .

Applications De Recherche Scientifique

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen bonding and coordination with metal ions . The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but with a phenyl group instead of an isopropyl group.

4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a pyridyl group, which imparts different biological activities.

Uniqueness

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to its isopropyl group, which influences its solubility and reactivity compared to other triazole derivatives . This structural variation can lead to different biological activities and applications .

Activité Biologique

5-Amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique isopropyl group, which affects its solubility and reactivity compared to other triazole derivatives. The compound is primarily studied for its antimicrobial and antifungal properties, making it a potential candidate for pharmaceutical applications.

The molecular formula of this compound is C5H10N4S, with a molecular weight of 158.23 g/mol. Its structure includes an amino group and a thiol group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C5H10N4S |

| Molecular Weight | 158.23 g/mol |

| CAS Number | 88312-58-7 |

| IUPAC Name | 3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with varying degrees of sensitivity observed across different strains.

A study focused on the antimicrobial activity of triazole derivatives found that introducing alkyl substituents significantly enhanced the activity of compounds against S. aureus. The introduction of isopropyl groups notably increased the antimicrobial efficacy compared to other substituents .

The mechanism by which this compound exerts its biological effects primarily involves interaction with microbial enzymes and proteins. The thiol group can participate in redox reactions that disrupt cellular functions in pathogens. Additionally, the triazole moiety can inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption.

Study on Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited moderate to high activity against both gram-positive and gram-negative bacteria. Specifically:

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 5-Amino-4-isopropyl-4H-triazole | High | Moderate |

| 5-(Furan-2-yl)-4-amino-triazoles | Moderate | Low |

This study highlighted the potential for further development of this compound as a therapeutic agent in treating bacterial infections .

Future Directions

The ongoing research into this compound suggests that modifications to its structure could enhance its biological activity further. Future studies should focus on:

- Structural Modifications : Investigating how different substituents affect antimicrobial potency.

- Mechanistic Studies : Elucidating the detailed biochemical pathways affected by this compound.

- In Vivo Studies : Assessing the efficacy and safety in animal models to pave the way for clinical trials.

Propriétés

IUPAC Name |

3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-3(2)9-4(6)7-8-5(9)10/h3H,1-2H3,(H2,6,7)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIMBZYHSJUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355879 |

Source

|

| Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88312-58-7 |

Source

|

| Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.